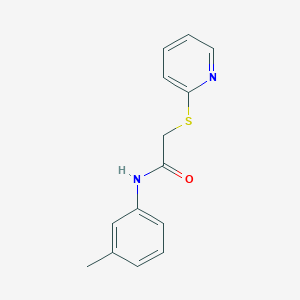

N-(3-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an acetamide derivative characterized by a pyridin-2-ylsulfanyl moiety attached to the methylene carbon of the acetamide backbone and a 3-methylphenyl group as the N-substituent (Figure 1). This compound has been identified in phytochemical analyses using advanced techniques like UHPLC-Qtof-MS/MS, where it was isolated alongside other amides and amines .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-11-5-4-6-12(9-11)16-13(17)10-18-14-7-2-3-8-15-14/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRHEOYHAJUPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Crystal Geometry

N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide differs from trichloroacetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) by replacing the trichloromethyl group with a pyridinylsulfanyl moiety. demonstrates that meta-substituents on the phenyl ring significantly influence crystal packing.

Backbone and Functional Group Variations

- Sulfanyl vs. Sulfonyl Groups : The pyridinylsulfanyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., compound 47 in : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide). Sulfonyl groups are more polar and may improve water solubility but reduce membrane permeability compared to sulfanyl groups, which are less oxidized and could enhance lipophilicity .

- Pyridine vs.

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Activity

The target compound shares structural similarities with antimicrobial acetamides reported in . For instance, compound 48 (N-(3-isopropylphenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide) shows gram-positive antibacterial activity. The absence of a sulfonyl or piperazine group in the target compound may limit its direct antimicrobial efficacy but could reduce toxicity risks associated with bulky substituents .

Anticancer Potential

In , quinazoline-sulfonyl acetamides (e.g., compound 38: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit potent activity against cancer cell lines. The target compound’s pyridinylsulfanyl group lacks the quinazoline scaffold’s planar rigidity, which is critical for intercalation or kinase inhibition. However, its simpler structure may offer synthetic advantages and lower molecular weight, improving bioavailability .

Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.